2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2034285-10-2
VCID: VC11815217
InChI: InChI=1S/C14H17NOS/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-17-13/h2-5,12-13H,6-9H2,1H3
SMILES: CC1=CC=CC=C1CC(=O)N2CC3CC2CS3
Molecular Formula: C14H17NOS
Molecular Weight: 247.36 g/mol

2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one

CAS No.: 2034285-10-2

VCID: VC11815217

Molecular Formula: C14H17NOS

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one - 2034285-10-2

Description

Structural Features:

ComponentDescription
2-methylphenyl groupAromatic ring with a methyl substituent at position 2.
Ethanone backboneContains a ketone functional group (C=O) attached to the phenyl and bicyclic rings.
2-thia-5-azabicyclo[2.2.1]heptaneA bicyclic system with sulfur and nitrogen atoms integrated into the structure.

Synthesis Pathways

While specific synthesis details for this exact compound are not readily available, compounds of similar complexity often follow multi-step synthetic routes involving:

  • Bicyclic Core Construction: The azabicyclo[2.2.1]heptane core is typically synthesized via cyclization reactions using amines and sulfur-containing precursors.

  • Ketone Functionalization: The ethanone group can be introduced via Friedel-Crafts acylation or other carbonylation techniques.

  • Phenyl Substitution: The 2-methylphenyl group is attached through nucleophilic substitution or coupling reactions.

Medicinal Chemistry

Compounds with bicyclic systems like 2-thia-5-azabicyclo[2.2.1]heptane are often explored for their biological activity, including:

  • Neuropharmacology: Potential as cholinergic agents due to the azabicyclic structure.

  • Antimicrobial Activity: Sulfur-containing heterocycles are known for antibacterial and antifungal properties.

Synthetic Chemistry

The compound's functional groups make it a versatile intermediate for:

  • Designing derivatives with enhanced biological activity.

  • Serving as a building block in the synthesis of more complex molecules.

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To identify proton and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect functional groups like C=O (ketone) and aromatic C-H bonds.

  • X-ray Crystallography: For detailed structural confirmation.

Research Outlook

Given its unique structure, future research could focus on:

  • Exploring its pharmacological properties through in vitro and in vivo studies.

  • Investigating its role as a precursor in synthesizing novel heterocyclic compounds.

  • Evaluating its physicochemical properties for drug-likeness using computational tools like SwissADME.

CAS No. 2034285-10-2
Product Name 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
Molecular Formula C14H17NOS
Molecular Weight 247.36 g/mol
IUPAC Name 2-(2-methylphenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Standard InChI InChI=1S/C14H17NOS/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-17-13/h2-5,12-13H,6-9H2,1H3
Standard InChIKey NHTZOTBITSMDRB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CC(=O)N2CC3CC2CS3
Canonical SMILES CC1=CC=CC=C1CC(=O)N2CC3CC2CS3
PubChem Compound 122245228
Last Modified Nov 23 2023

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